N2-(2,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
Description
N2-(2,4-Dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative characterized by a morpholino group at position 6, a phenyl group at position N4, and a 2,4-dimethylphenyl substituent at position N2. This compound belongs to a class of triazine-diamines, which are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The morpholino group enhances solubility and hydrogen-bonding capacity, while the aryl substituents influence electronic and steric properties, modulating reactivity and biological interactions .
The synthesis of such compounds typically involves nucleophilic substitution reactions on a triazine core. For example, 2,4-dichloro-6-morpholino-1,3,5-triazine is reacted with substituted anilines under basic conditions (e.g., Na₂CO₃ in THF) to introduce aryl groups at N2 and N4 positions, as demonstrated in related syntheses . The target compound is commercially available through suppliers like Eli Chemical and Combi-Blocks Inc., indicating its relevance in research and development .
Properties
IUPAC Name |
2-N-(2,4-dimethylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-8-9-18(16(2)14-15)23-20-24-19(22-17-6-4-3-5-7-17)25-21(26-20)27-10-12-28-13-11-27/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVMXIPHSWOYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The phenyl and morpholino groups are introduced through substitution reactions, often using reagents such as phenylamine and morpholine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques.
Chemical Reactions Analysis
Types of Reactions
N2-(2,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N2-(2,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(2,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Triazine-Diamines
Key Observations:
Substituent Impact on Melting Points : Chlorine (4f) and trifluoromethyl () substituents increase melting points due to stronger intermolecular interactions (e.g., halogen bonding) .
Synthetic Yields: Yields for triazine-diamines generally range between 60–80%, with minor variations depending on substituent reactivity and steric hindrance .
Commercial and Industrial Relevance
The target compound and its analogues (e.g., ) are supplied globally by companies like Combi-Blocks Inc., SYN Pharma, and CABB, indicating their utility in high-throughput screening and drug discovery . The hydrochloride salts (e.g., ) enhance water solubility, broadening their applicability in formulation development.
Biological Activity
N2-(2,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. Characterized by its complex structure, which includes a triazine core with various substituents such as morpholino and phenyl groups, this compound has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: C₁₈H₂₂N₆
- Molecular Weight: 342.42 g/mol
- Functional Groups: Triazine ring, morpholino group, dimethylphenyl substituent.
The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. Notably:
- Triple Negative Breast Cancer (MDA-MB231): The compound demonstrated potent growth inhibition in MDA-MB231 cells with a GI50 value of approximately 0.06 µM. This indicates a high level of effectiveness against this aggressive cancer type .
- Selectivity Against Non-Cancerous Cells: The compound showed selective toxicity towards cancer cells while sparing non-cancerous MCF-10A breast cell lines, suggesting a favorable therapeutic index .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Cell Proliferation: The compound interferes with cellular proliferation pathways in cancer cells.
- Induction of Apoptosis: Evidence suggests that treatment with this compound may trigger apoptotic pathways in cancer cells.
- Impact on Cell Cycle Regulation: The compound appears to affect cell cycle progression, particularly in cancerous cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed insights into how different substituents on the triazine core influence biological activity:
- Dimethyl Substitution: The presence of dimethyl groups on the phenyl ring significantly enhances antiproliferative activity.
- Morpholino Group: This group is essential for maintaining solubility and enhancing interaction with biological targets.
A comparative analysis with other triazine derivatives shows that modifications to the phenyl rings can lead to varying degrees of biological activity.
| Compound | GI50 (µM) | Selectivity Index | Key Modifications |
|---|---|---|---|
| This compound | 0.06 | High | Dimethyl substitution on phenyl |
| Other Triazines | Varies | Low to Moderate | Different substituents |
Study 1: Antiproliferative Screening
In a comprehensive screening involving 126 compounds based on the triazine scaffold, this compound emerged as one of the most promising candidates for further development due to its selective action against MDA-MB231 cells .
Study 2: QSAR Modeling
Quantitative Structure–Activity Relationship (QSAR) modeling has been employed to predict the activity of various derivatives based on their structural features. The model indicated that electron-donating groups in specific positions significantly enhance anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
